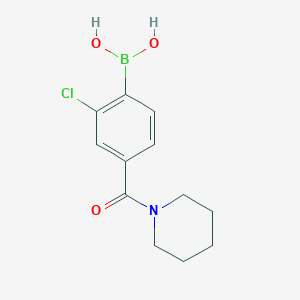

3-Chloro-2-(morpholinomethyl)phenylboronic acid

Übersicht

Beschreibung

3-Chloro-2-(morpholinomethyl)phenylboronic acid, also known as CMMPB, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes, including protein-protein interactions and enzyme activity.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

3-Chloro-2-(morpholinomethyl)phenylboronic acid and its derivatives show potential in the field of anticonvulsant medications. A study by Inglehart (1984) explored the hydrochloride salt of a similar compound, demonstrating its application as an anticonvulsant and in therapeutic compositions (Inglehart, 1984).

Chemical Synthesis

This compound is instrumental in chemical synthesis, particularly in the formation of novel compounds. Terada (1966) showed its use in a Grignard reaction, leading to the synthesis of various oxides and butanediols (Terada, 1966). Pettigrew et al. (2005) utilized a derivative of phenylboronic acid in condensation reactions to create C3-symmetric 2H-chromene derivatives, which are structurally analogous to natural inhibitors of acetylcholine esterase (Pettigrew et al., 2005).

Catalysis in Chemical Reactions

Phenylboronic acid derivatives, including those related to this compound, have been used as catalysts. Levi et al. (2016) demonstrated their use in the depolymerization of cellulose in water, highlighting their effectiveness in hydrolytic reactions at nearly neutral pH values (Levi et al., 2016).

Applications in Oncology

In the field of experimental oncology, derivatives of this compound have shown promise. Psurski et al. (2018) found that these derivatives can act as antiproliferative and proapoptotic compounds, with a specific mode of action in cancer cells, suggesting their potential as anticancer agents (Psurski et al., 2018).

Wirkmechanismus

Target of Action

3-Chloro-2-(morpholinomethyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . Therefore, the primary targets of this compound are likely to be the organic molecules that participate in these reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, the organoboron compound acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (which is nucleophilic) is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds between the organoboron compound and other organic molecules . The downstream effects of this reaction can lead to the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its storage temperature is 2-8°C, indicating that it may degrade at higher temperatures . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the other reactants involved in the Suzuki-Miyaura coupling reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction can proceed in a variety of environmental conditions . Additionally, the stability of the compound may be affected by temperature, as indicated by its storage temperature of 2-8°C .

Eigenschaften

IUPAC Name |

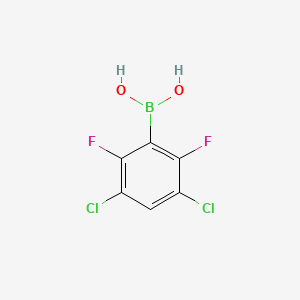

[3-chloro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-11-3-1-2-10(12(15)16)9(11)8-14-4-6-17-7-5-14/h1-3,15-16H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCYJWADWXOQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)CN2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)